4-Nitroisothiazole

Vue d'ensemble

Description

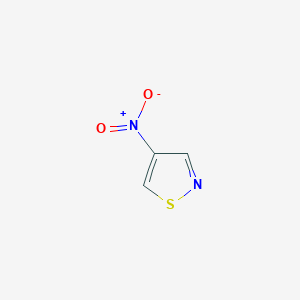

4-Nitroisothiazole is a heterocyclic organic compound that belongs to the class of isothiazoles. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a nitro group attached at the fourth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisothiazole typically involves the nitration of isothiazole. One common method includes the use of a mixture of nitric acid and sulfuric acid to introduce the nitro group into the isothiazole ring. This electrophilic nitration reaction is a widely used approach for preparing nitro derivatives of five-membered azoles .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient methods. For instance, the use of metal-catalyzed reactions and condensation methods has been explored to produce densely decorated isothiazoles with various functional groups. These methods address the challenges posed by the instability of intermediates such as thiohydroxylamine .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitroisothiazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The nitro group at the fourth position activates the isothiazole ring towards nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The sulfur atom in the isothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

Nucleophilic Substitution: Substituted isothiazoles with various functional groups.

Reduction: 4-Amino-isothiazole.

Oxidation: Sulfoxides and sulfones of isothiazole.

Applications De Recherche Scientifique

4-Nitroisothiazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Nitroisothiazole involves its interaction with various molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with nucleic acids and proteins. This interaction can lead to the inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

4-Nitroisothiazole can be compared with other nitro-substituted five-membered azoles such as:

- 4-Nitropyrazole

- 4-Nitroimidazole

- 4-Nitrothiazole

Uniqueness:

- This compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to other nitroazoles .

- 4-Nitropyrazole and 4-Nitroimidazole lack the sulfur atom, which affects their reactivity and potential applications.

- 4-Nitrothiazole is similar but differs in the position of the nitro group and the overall electronic distribution within the ring .

Propriétés

IUPAC Name |

4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPAYVHLSTHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239264 | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-07-7 | |

| Record name | 4-Nitroisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-nitroisothiazole interesting for antifungal drug development?

A1: Research has shown that this compound derivatives exhibit significant antifungal activity in vitro against a broad range of fungal species [, ]. Specifically, the presence of the nitro group at the 4-position of the isothiazole ring appears to be crucial for this activity [].

Q2: Can you elaborate on the structure-activity relationship (SAR) studies regarding the antifungal activity of this compound?

A2: While the 4-nitro group is essential, modifications at the 5-position of the isothiazole ring can significantly influence the antifungal activity. For instance, introducing substituents like chlorine, methyl, nitroamino, carboxamido, N,N-dimethylamino, and β-hydroxyethylamino at the 5-position were explored, with varying impacts on potency []. Unfortunately, the specific structure-activity relationships derived from these modifications were not detailed in the provided abstracts. Further investigation into the published articles is necessary to uncover those details.

Q3: Are there any studies on the mechanism of action of this compound against fungi?

A3: The provided abstracts do not delve into the specific mechanism of action of this compound against fungi. Further research is needed to understand how this compound interacts with its fungal targets and the downstream effects that lead to fungal growth inhibition.

Q4: Beyond its antifungal activity, what other chemical properties of this compound have been studied?

A4: this compound exhibits interesting reactivity with nucleophiles. Studies have investigated its interaction with methoxide ion, demonstrating the formation of Meisenheimer complexes []. Additionally, researchers have explored the ring-opening reactions of 3-chloro-4-nitroisothiazole with amines []. These studies provide valuable insights into the reactivity and potential synthetic applications of this compound class.

Q5: Has this compound been utilized in the synthesis of other compounds?

A5: Yes, this compound derivatives have been employed as building blocks in organic synthesis. Researchers have successfully synthesized di-isothiazolyl sulfides and their corresponding sulfoxides and sulfones using this compound derivatives as starting materials []. Furthermore, the synthesis of this compound derivatives from nitroketene aminals has been reported, highlighting their versatility in synthetic chemistry [].

Q6: Are there any computational studies on this compound?

A6: While the provided abstracts don't specifically mention computational studies, one abstract highlights research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole, comparing experimental findings with theoretical calculations []. This suggests that computational chemistry methods are being employed to investigate the properties of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

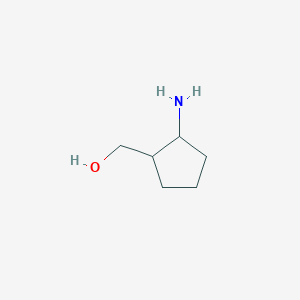

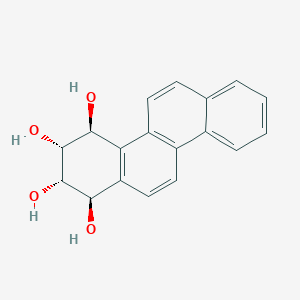

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

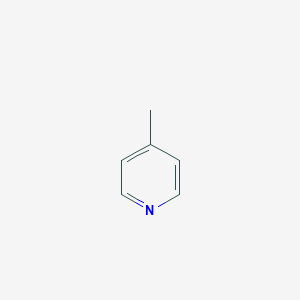

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

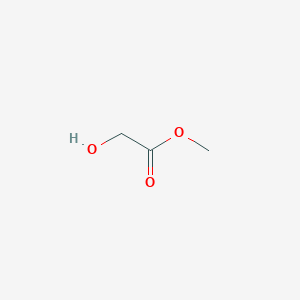

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)